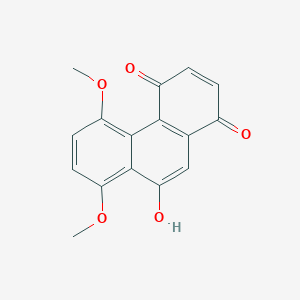
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative, a class of organic compounds characterized by a three-ring structure. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxidative cyclization of stilbene derivatives using reagents such as iodine or bromine in the presence of a base . The reaction conditions often require refluxing in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, quinones, and hydroquinones, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Another phenanthrene derivative with similar structural features.
5-Hydroxy-3,7-dimethoxy-1,4-phenanthrenedione: Shares the phenanthrene backbone but differs in the position of hydroxyl and methoxy groups.
Uniqueness
9-Hydroxy-5,8-dimethoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
106868-01-3 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
9-hydroxy-5,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O5/c1-20-12-5-6-13(21-2)16-14-8(7-11(19)15(12)16)9(17)3-4-10(14)18/h3-7,19H,1-2H3 |
Clave InChI |
HBJOXUGRAADXAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC3=C(C2=C(C=C1)OC)C(=O)C=CC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
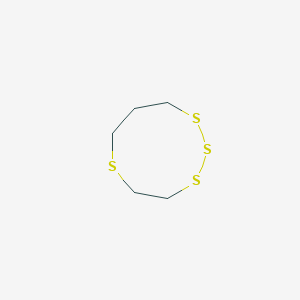
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
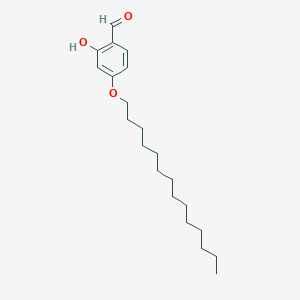
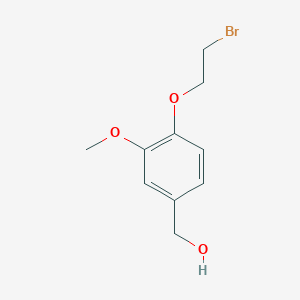
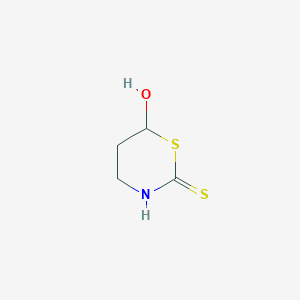
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
selanium iodide](/img/structure/B14329558.png)
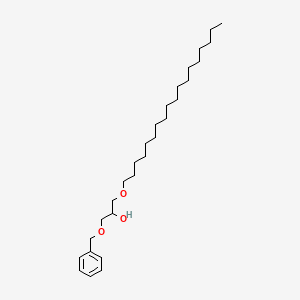
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)
